

A Comparative Analysis of 5-Aminoimidazole Ribonucleotide (AIR) and Other Key Ribonucleotides

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Compound of Interest

Compound Name: AIR

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and physicochemical properties of 5-aminoimidazole ribonucleotide (**AIR**) with other vital ribonucleotides: adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). This objective analysis, supported by experimental data and detailed methodologies, aims to be a valuable resource for researchers in cellular biology, biochemistry, and pharmacology.

Structural and Physicochemical Comparison

The fundamental structure of a ribonucleotide consists of a ribose sugar, a nitrogenous base, and one or more phosphate groups. While all the ribonucleotides discussed here share this basic framework, the variation in their nitrogenous bases and the number of phosphate groups leads to significant differences in their chemical properties and biological functions.

5-Aminoimidazole ribonucleotide (**AIR**) is a crucial intermediate in the de novo biosynthesis of purines.^[1] Unlike the other ribonucleotides in this comparison, which typically function as cellular energy carriers or building blocks for RNA synthesis, **AIR**'s primary role is that of a precursor molecule. Structurally, **AIR** is a monophosphate ribonucleotide with a distinct aminoimidazole base.^[2]

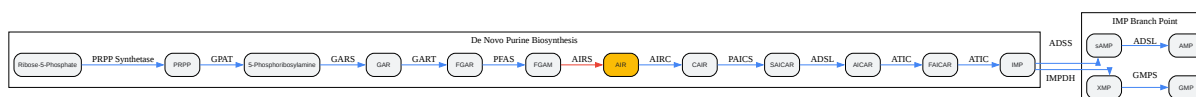
In contrast, ATP, GTP, CTP, and UTP are all nucleoside triphosphates, playing central roles in cellular metabolism and signaling. ATP is widely recognized as the primary energy currency of the cell.[3] GTP is essential for protein synthesis and signal transduction.[4][5] CTP is involved in the synthesis of glycerophospholipids, and UTP acts as an activator of substrates in various metabolic reactions.[6][7]

The following table summarizes the key physicochemical properties of these ribonucleotides for a direct comparison.

Property	5-Aminoimidazole Ribonucleotide (AIR)	Adenosine Triphosphate (ATP)	Guanosine Triphosphate (GTP)	Cytidine Triphosphate (CTP)	Uridine Triphosphate (UTP)
Chemical Formula	C ₈ H ₁₄ N ₃ O ₇ P[2]	C ₁₀ H ₁₆ N ₅ O ₁₃ P ₃ [8]	C ₁₀ H ₁₆ N ₅ O ₁₄ P ₃	C ₉ H ₁₆ N ₃ O ₁₄ P ₃ [9]	C ₉ H ₁₅ N ₂ O ₁₅ P ₃ [10]
Molecular Weight (g/mol)	295.186[2]	507.18[8]	523.18	483.16[9]	484.14[10]
Nitrogenous Base	5-Aminoimidazole	Adenine	Guanine	Cytosine	Uracil
Number of Phosphate Groups	1	3	3	3	3
pKa (Strongest Acidic)	~1.86 (for a similar compound)	~0.9[3]	Not readily available	Not readily available	~0.9
UV λ _{max} (nm)	Not readily available	259	253	271	262

Signaling and Metabolic Pathways

AIR is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process for producing the purine nucleotides necessary for DNA and RNA synthesis. The pathway begins with ribose-5-phosphate and culminates in the synthesis of inosine monophosphate (IMP), which then serves as a precursor for AMP and GMP.



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De Novo Purine Biosynthesis Pathway Highlighting **AIR**.

Experimental Protocols for Structural Determination

The three-dimensional structures of ribonucleotides are primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide atomic-level insights into their conformation and interactions.

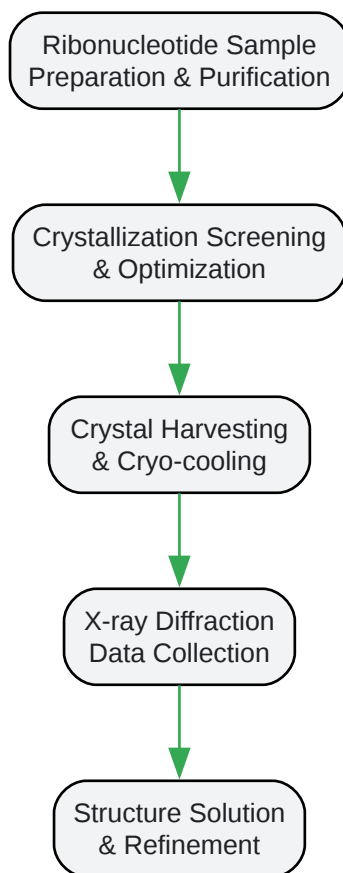
Representative Protocol for Ribonucleotide Crystallization and X-ray Diffraction

This protocol outlines the general steps for obtaining ribonucleotide crystals and analyzing them using X-ray diffraction.

- Sample Preparation:
 - Synthesize or purchase the ribonucleotide of interest with high purity (>95%).
 - Dissolve the ribonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl) to a final concentration of 5-10 mg/mL.

- Filter the solution through a 0.22 μm filter to remove any precipitates.
- Crystallization Screening:
 - Utilize commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Emerald BioSystems Wizard Screens) to test a wide range of crystallization conditions.
 - Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing the ribonucleotide solution with the screen solution in a 1:1 ratio.
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- Crystal Optimization and Harvesting:
 - Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.
 - Carefully harvest the best-diffracting crystals using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant (e.g., glycerol, ethylene glycol) to the mother liquor.
- X-ray Diffraction Data Collection:
 - Mount the cryo-cooled crystal on a goniometer in a synchrotron X-ray beamline.
 - Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- Structure Determination and Refinement:
 - Process the diffraction data using software such as HKL2000 or XDS to determine the unit cell parameters and space group.
 - Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.

- Build and refine the atomic model using software like Coot and Phenix or Refmac5.



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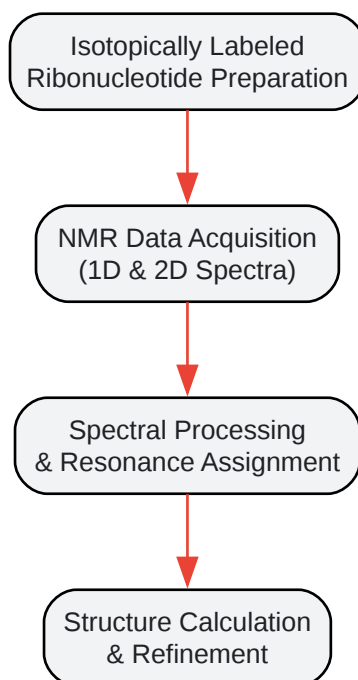
Workflow for Ribonucleotide X-ray Crystallography.

Representative Protocol for NMR Spectroscopy of Ribonucleotides

NMR spectroscopy is a powerful technique for studying the structure and dynamics of ribonucleotides in solution.

- Sample Preparation:
 - For heteronuclear NMR experiments, isotopically label the ribonucleotide with ^{13}C and/or ^{15}N during its synthesis.

- Dissolve the lyophilized ribonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) prepared in 99.9% D₂O or a 90% H₂O/10% D₂O mixture.
- The final concentration should typically be in the range of 0.5-2 mM.
- Transfer the sample to a high-quality NMR tube.
- NMR Data Acquisition:
 - Acquire a series of one-dimensional (¹H, ³¹P) and two-dimensional (e.g., ¹H-¹H COSY, TOCSY, NOESY; ¹H-¹³C HSQC; ¹H-¹⁵N HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).
 - Optimize acquisition parameters such as temperature, spectral width, and number of scans for each experiment.
- Spectral Processing and Analysis:
 - Process the raw NMR data using software such as NMRPipe or Bruker TopSpin (e.g., Fourier transformation, phase correction, baseline correction).
 - Assign the chemical shifts of the protons, carbons, and nitrogens of the ribonucleotide using the suite of 2D NMR spectra.
- Structure Calculation and Refinement:
 - Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants measured in COSY-type experiments.
 - Use these experimental restraints in molecular dynamics-based software packages (e.g., CYANA, Xplor-NIH, AMBER) to calculate an ensemble of 3D structures consistent with the NMR data.
 - Validate the quality of the final structural ensemble.



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Workflow for Ribonucleotide NMR Spectroscopy.

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